molecular formula C2H4BrCl B8254157 (1S)-1-bromo-1-chloroethane

(1S)-1-bromo-1-chloroethane

Cat. No.: B8254157
M. Wt: 143.41 g/mol
InChI Key: QMSVNDSDEZTYAS-UWTATZPHSA-N
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Description

(1S)-1-Bromo-1-chloroethane (C₂H₄BrCl) is a chiral halocarbon with a molecular weight of 143.41 g/mol and the IUPAC name this compound . Its structure features a central chiral carbon bonded to four distinct groups: a methyl group (CH₃), hydrogen (H), chlorine (Cl), and bromine (Br) (Figure 1) . This asymmetry confers stereoisomerism, producing two enantiomers: (1R)- and this compound, which are non-superimposable mirror images .

Properties

IUPAC Name

(1S)-1-bromo-1-chloroethane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H4BrCl/c1-2(3)4/h2H,1H3/t2-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMSVNDSDEZTYAS-UWTATZPHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(Cl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](Cl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H4BrCl
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Research Findings and Critical Analysis

Stereochemical Assignment :
The (1S) configuration is determined via Cahn-Ingold-Prelog (CIP) rules: bromine (priority 1) > chlorine (priority 2) > CH₃ (priority 3) > H (priority 4). The counterclockwise arrangement of priorities 1→2→3 confirms the (S) designation .

Optical Activity vs.

Comparative Reactivity: The chiral center in this compound slows nucleophilic substitution compared to non-chiral analogs like 1-bromo-2-chloroethane, which lacks steric hindrance .

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